2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a pyrimidine ring fused with a thiadiazole moiety
Preparation Methods
The synthesis of 2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves multiple steps. The key steps include the formation of the pyrimidine ring and the thiadiazole ring, followed by their coupling. The reaction conditions typically involve the use of solvents like ethanol or methanol, and catalysts such as methanesulfonic acid . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Scientific Research Applications
2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds include other pyrimidine and thiadiazole derivatives. Compared to these, 2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H18N6O2S2 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C19H18N6O2S2/c1-11(2)8-15-24-25-19(29-15)21-14(26)10-28-18-22-16(12-6-4-3-5-7-12)13(9-20)17(27)23-18/h3-7,11H,8,10H2,1-2H3,(H,21,25,26)(H,22,23,27) |
InChI Key |
OSOUXCJSYBCTLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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